molecular formula C21H22N4O4S B2399613 methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689751-37-9

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2399613
CAS No.: 689751-37-9
M. Wt: 426.49
InChI Key: NZWMTFAPGVSLKE-UHFFFAOYSA-N
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Description

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as sodium borohydride (NaBH4) for reduction reactions and various solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molar Mass : 358.43 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacteria and fungi. A study highlighted the synthesis and evaluation of triazole derivatives that demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Triazole compounds have also been explored for their antitumor potential. They have been found to inhibit key enzymes involved in cancer cell proliferation. Specifically, some derivatives have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The compound may share similar pathways due to its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been well-documented. Compounds with similar structures have been reported to reduce inflammation markers in various models of inflammation, suggesting that this compound could exhibit comparable effects .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Some studies have shown that triazole derivatives can scavenge free radicals effectively. This suggests that the compound under investigation might also possess antioxidant capabilities .

Synthesis and Evaluation

A series of experiments were conducted to synthesize similar triazole compounds and evaluate their biological activities. For example:

  • Synthesis : Compounds were synthesized using a combination of standard organic reactions involving triazoles and phenolic derivatives.
  • Biological Testing : The synthesized compounds underwent biological testing against various pathogens and tumor cell lines.

Results indicated that certain modifications to the triazole ring enhanced both antimicrobial and anticancer activity.

Comparative Analysis of Triazole Derivatives

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
Methyl 2-{...}HighHighHigh

This table summarizes findings from various studies on related compounds. The compound this compound shows promise in multiple areas of biological activity.

Properties

IUPAC Name

methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-7-6-8-15(11-14)20(27)22-12-18-23-24-21(30-13-19(26)29-3)25(18)16-9-4-5-10-17(16)28-2/h4-11H,12-13H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMTFAPGVSLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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